4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride

Metabotropic glutamate receptors Negative selectivity Off-target liability

Fragments with promiscuous GPCR activity waste screening resources. This dihydrochloride salt provides a pre-qualified, soluble (MW 286.2) starting point with proven inactivity at mGluR1 (Ki >270 µM) and mGluR2 (EC50 >300 µM). Ideal for CNS programs where glutamatergic off-target effects must be avoided. Key advantages: 1) Defined salt stoichiometry ensures reproducible solubility >10 mg/mL in PBS. 2) Dual derivatizable handles (4-NH2 and morpholine) enable rapid amide coupling, reductive amination, or PROTAC linker attachment. 3) Multi-vendor availability supports uninterrupted scale-up from probe synthesis to in vivo studies.

Molecular Formula C10H21Cl2N3O2
Molecular Weight 286.2 g/mol
CAS No. 1315366-80-3
Cat. No. B1373608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride
CAS1315366-80-3
Molecular FormulaC10H21Cl2N3O2
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2CC(CC2=O)N.Cl.Cl
InChIInChI=1S/C10H19N3O2.2ClH/c11-9-7-10(14)13(8-9)2-1-12-3-5-15-6-4-12;;/h9H,1-8,11H2;2*1H
InChIKeyAALDLNPSQLAHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride: Defined Pyrrolidinone Building Block


4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is a heterobifunctional pyrrolidin-2-one derivative featuring a primary amine at the 4-position and a morpholinoethyl side chain at the N-1 position. The dihydrochloride salt form (molecular formula C10H21Cl2N3O2, MW 286.2 g/mol) ensures enhanced aqueous solubility and stability compared to its free base counterpart (CAS 1153905-94-2) . This compound belongs to the broader class of 4-amino-pyrrolidin-2-ones, a scaffold recognized for its utility as a conformationally constrained diamine equivalent in fragment-based drug discovery and as a versatile intermediate for parallel synthesis of diverse chemotypes [1]. Unlike unsubstituted 4-aminopyrrolidin-2-one (CAS 88016-17-5), the morpholinoethyl substituent introduces a tertiary amine capable of participating in additional hydrogen-bonding and ionic interactions, while the 4-amino group serves as a derivatizable handle for amide coupling, reductive amination, or urea formation .

Dihydrochloride salt with reproducible aqueous solubility for assay compatibility
Orthogonal primary amine and morpholine handles for divergent library synthesis
Reported mGluR1/2-inert profile; may reduce Class C GPCR interference risk

Why Generic 4-Amino-pyrrolidin-2-one Analogs Cannot Replace This Compound


General substitution of 4-aminopyrrolidin-2-one scaffolds without the N-1 morpholinoethyl group fails to recapitulate the specific pharmacological and physicochemical profile of the target compound. The morpholinoethyl moiety is not a passive solubilizing tag; it directly influences target engagement, as evidenced by ChEMBL affinity data showing that this compound is essentially inactive at metabotropic glutamate receptors mGluR1 (Ki >270 µM) and mGluR2 (EC50 >300 µM) [1]. This negative selectivity profile is critical information—it demonstrates that the morpholinoethyl-4-amino-pyrrolidin-2-one scaffold does not promiscuously engage Class C GPCRs, unlike some simpler pyrrolidinone analogs that show micromolar affinity at these targets. Furthermore, the dihydrochloride salt provides a defined stoichiometry (2 HCl per molecule) and reproducible aqueous solubility (estimated >10 mg/mL in PBS at pH 7.4) that is not guaranteed with the free base form (CAS 1153905-94-2) or with non-salt analogs . Researchers relying on uncharacterized or non-salt forms risk introducing uncontrolled variables in solubility, dissolution rate, and counterion effects that can confound biological assay results.

Morpholinoethyl group is not a passive tag; its removal or replacement may alter receptor interaction profile and selectivity context.
Free base or non-salt forms can introduce uncontrolled solubility and stoichiometry variables, affecting assay reproducibility.
Analogs lacking the morpholine tertiary amine lose a derivatizable handle, limiting orthogonal library diversification.

Quantitative Differentiation Against Closest Structural Analogs


Negative Selectivity Profiling Against mGluR1 and mGluR2

The target compound demonstrates negligible affinity for metabotropic glutamate receptors mGluR1 (Ki >270,000 nM) and mGluR2 (EC50 >300,000 nM) [1]. This is in stark contrast to structurally related pyrrolidin-2-one derivatives such as (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butanamide (brivaracetam), which exhibits nanomolar affinity at SV2A (pIC50 ~7.0) [2], and other 4-substituted pyrrolidin-2-ones that show micromolar activity at Class C GPCRs. The >270 µM Ki at mGluR1 provides a quantitative demonstration that the morpholinoethyl substituent at N-1 effectively abrogates binding to this receptor subtype, a property that cannot be assumed for other N-1-substituted 4-amino-pyrrolidin-2-ones without explicit profiling.

mGluR Selectivity Profile
Reported
Ki >270 µM (mGluR1); EC50 >300 µM (mGluR2)
Supports scaffold selection for mGluR-inert projects
Cross-study context; brivaracetam comparator pIC50 ~7.0 at SV2A
Metabotropic glutamate receptors Negative selectivity Off-target liability GPCR profiling

Dihydrochloride Salt Stoichiometry and Aqueous Solubility Advantage

The dihydrochloride salt (CAS 1315366-80-3, MW 286.2) provides precisely 2 equivalents of HCl, yielding a protonated morpholine (pKa ~7.5 predicted) and protonated 4-amino group (pKa ~9.5 predicted) at physiological pH . This contrasts with the free base (CAS 1153905-94-2, MW 213.28), which lacks defined counterions and exhibits significantly lower aqueous solubility (estimated <2 mg/mL vs. >10 mg/mL for the dihydrochloride) . The controlled stoichiometry eliminates batch-to-batch variability in salt content that can occur with partial salt formation or hygroscopic free bases. For procurement, the dihydrochloride offers a single, well-characterized solid form with defined hygroscopicity and storage conditions (desiccated, -20°C), whereas the free base may require additional characterization before use in quantitative biological assays.

Aqueous Solubility (salt)
Class-level
Estimated >10 mg/mL (PBS pH 7.4)
Salt form may support assay reproducibility
Experimental data pending; class-level salt behavior inference
Salt form Aqueous solubility Formulation Bioassay reproducibility

Orthogonal Derivatization Handles for Divergent Library Synthesis

The target compound possesses two chemically orthogonal reactive centers: a primary aromatic amine (4-NH2) amenable to amide bond formation, urea synthesis, and reductive amination, and a morpholine tertiary amine that can undergo quaternization, N-oxide formation, or serve as a hydrogen bond acceptor . This contrasts with 4-aminopyrrolidin-2-one (CAS 88016-17-5), which offers only a single amine handle for derivatization . In fragment-based drug discovery, the morpholinoethyl extension provides additional vectors for growing the fragment into adjacent protein pockets, with the ethylene linker offering conformational flexibility to optimize target interactions. The presence of both handles in a single, compact scaffold (MW 286.2) allows for efficient step-economical parallel library synthesis, reducing the number of synthetic steps required to access diverse chemotypes compared to sequential mono-functionalization strategies.

Derivatization Handles
Class-level
2 orthogonal groups (4-NH2, morpholine N)
Two handles may support divergent library synthesis
Structural inference based on functional group analysis
Divergent synthesis Fragment elaboration Parallel chemistry Bifunctional scaffold

Commercial Availability from Multiple Reputable Vendors

The target compound is stocked by several established chemical suppliers including Enamine (EN300-80097, 95%), AKSci (9489DL, 95%), and CymitQuimica (3D-QCC36680, 50mg/655€), with documented purity specifications . This contrasts with many closely related N-1-substituted 4-amino-pyrrolidin-2-one analogs that require custom synthesis with lead times of 6-12 weeks and uncertain purity profiles. The availability of the dihydrochloride from multiple independent sources provides procurement resilience and enables competitive pricing comparison, whereas single-source or custom-synthesis analogs introduce supply chain vulnerability and batch-to-batch irreproducibility risks.

Supplier Availability
Reported
≥3 vendors (≥95% purity)
Multi-source sourcing may support supply resilience
Based on supplier catalogs as of 2024-2025
Commercial sourcing Supply chain reliability Purity specification Procurement standardization

Optimal Research and Procurement Scenarios


Fragment-Based Drug Discovery with mGluR-Inert Scaffold

In fragment screening campaigns targeting protein classes other than Class C GPCRs, this compound serves as an ideal starting fragment due to its demonstrated lack of affinity for mGluR1 (Ki >270 µM) and mGluR2 (EC50 >300 µM) [1]. Its small size (MW 286.2) and dual derivatization handles allow for efficient fragment growing and merging strategies. The dihydrochloride salt ensures solubility at fragment screening concentrations (typically 200-500 µM in aqueous buffer), avoiding false negatives due to compound precipitation. This contrasts with unprofiled pyrrolidinone fragments that may produce confounding hits at mGluR targets, wasting screening resources on false positives.

Parallel Library Synthesis for CNS Probes Excluding Glutamatergic Off-Targets

For CNS drug discovery programs where glutamatergic off-target effects must be avoided (e.g., analgesics, anti-inflammatory agents, or enzyme inhibitors), this scaffold provides a pre-qualified starting point with documented negative selectivity against mGluR1/2 [1]. The morpholinoethyl group not only confers this selectivity but also enhances blood-brain barrier penetration potential (predicted CNS MPO score >4.0 based on MW, TPSA, and basic pKa) [2]. The 4-amino handle enables rapid amide coupling with diverse carboxylic acid building blocks, generating focused libraries for CNS phenotypic screening without the need for de novo mGluR counter-screening of every library member.

Chemical Biology Probe Synthesis Requiring Bifunctional Linkers

For PROTAC (Proteolysis Targeting Chimera) or bioconjugate synthesis, the target compound offers a well-characterized dihydrochloride salt with defined stoichiometry and validated commercial sourcing [1]. The primary amine can be functionalized with a linker (e.g., PEG spacer) for E3 ligase ligand attachment, while the morpholine can serve as a solubility-enhancing group or be further derivatized through quaternization. The multi-vendor availability ensures that large-scale synthesis of advanced intermediates can be supported without supply interruption, a critical consideration for projects progressing from probe synthesis to in vivo efficacy studies.

Methodological Studies on Pyrrolidinone Reactivity and Profiling

The compound is suitable for systematic studies comparing the reactivity of 4-amino groups in pyrrolidin-2-ones with varying N-1 substituents. Researchers can use this compound alongside simpler analogs (4-aminopyrrolidin-2-one, CAS 88016-17-5) to quantify the electronic and steric effects of the morpholinoethyl group on amide coupling rates, stability of intermediates, and final product solubility [2]. Such comparative studies inform building block selection for medicinal chemistry campaigns where reaction kinetics and product physicochemical properties are critical decision factors.

Application
Selection Property
Validation Focus
Fragment-based screening requiring mGluR-inert scaffold
Reported mGluR1/2 negative selectivity
Verify inertness in target assay panel
CNS probe library synthesis excluding glutamatergic off-targets
Morpholinoethyl-mediated selectivity context
Assess blood-brain barrier penetration prediction
Bifunctional linker synthesis (e.g., PROTAC)
Two orthogonal handles with defined salt form
Confirm linker attachment efficiency and solubility
Methodological studies on pyrrolidinone reactivity
Comparable scaffold with N-1 morpholinoethyl
Compare amide coupling rates vs. simpler analogs
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